molecular formula C16H18N4O2 B6051944 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione

3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione

Número de catálogo B6051944
Peso molecular: 298.34 g/mol
Clave InChI: PTLOQEZYSSMEMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione, also known as CPI-17, is a protein kinase inhibitor that has been widely studied for its potential applications in the field of scientific research. CPI-17 is a small molecule that is able to inhibit the activity of myosin light chain kinase (MLCK), which plays a critical role in regulating smooth muscle contraction. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPI-17 will be discussed in

Mecanismo De Acción

3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione exerts its inhibitory effects on MLCK by binding to the enzyme and preventing it from phosphorylating its substrate, myosin light chain (MLC). This, in turn, leads to a reduction in the phosphorylation of MLC, which is a key step in the process of smooth muscle contraction. By inhibiting the activity of MLCK, 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione is able to modulate the contractile properties of smooth muscle cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione have been extensively studied in vitro and in vivo. In vitro studies have shown that 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione is able to inhibit the activity of MLCK in a dose-dependent manner, with higher concentrations of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione leading to greater inhibition of MLCK activity. In vivo studies have demonstrated that 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione is able to modulate the contractile properties of smooth muscle cells in various tissues, including the bladder, uterus, and blood vessels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione in lab experiments is its specificity for MLCK. Because 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione specifically targets MLCK, it is able to modulate the contractile properties of smooth muscle cells without affecting other signaling pathways. This allows researchers to study the effects of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione on smooth muscle contraction in a more targeted and specific manner. However, one of the limitations of using 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione in lab experiments is its potential toxicity. High concentrations of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione have been shown to be toxic to cells, and care must be taken to ensure that the concentration of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione used in experiments is within a safe range.

Direcciones Futuras

There are several potential future directions for research involving 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione. One area of interest is the development of new 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione analogs that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the use of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione as a therapeutic agent for the treatment of diseases that involve abnormal smooth muscle contraction, such as asthma or hypertension. Finally, there is also potential for the use of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione as a tool to study the regulation of smooth muscle contraction in more complex systems, such as whole organs or in vivo models.

Métodos De Síntesis

The synthesis of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione involves several steps, including the preparation of the cyclopentylamine precursor, the cyclization of the precursor with the appropriate reagents, and the subsequent purification of the resulting product. The synthesis of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione has been described in detail in several scientific publications, and the procedure has been optimized to ensure high yields and purity of the final product.

Aplicaciones Científicas De Investigación

3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione has been extensively studied for its potential applications in the field of scientific research. One of the most promising areas of research involves the use of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione as a tool to study the regulation of smooth muscle contraction. Smooth muscle contraction is a complex process that is regulated by a variety of signaling pathways, and 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione has been shown to play a critical role in this process by inhibiting the activity of MLCK. By studying the effects of 3-(cyclopentylamino)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione on smooth muscle contraction, researchers are able to gain a better understanding of the underlying mechanisms that govern this process.

Propiedades

IUPAC Name

3-(cyclopentylamino)-2,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-12-7-3-6-10-11(12)8-17-14-13(10)15(22)20-16(19-14)18-9-4-1-2-5-9/h8-9H,1-7H2,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLOQEZYSSMEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=NC=C4C(=C3C(=O)N2)CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.